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molecular formula C5H3ClN2O B152826 5-PYRIMIDINECARBONYL CHLORIDE CAS No. 40929-48-4

5-PYRIMIDINECARBONYL CHLORIDE

Cat. No. B152826
M. Wt: 142.54 g/mol
InChI Key: NFKXXURQUMEXDJ-UHFFFAOYSA-N
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Patent
US07951950B2

Procedure details

(±)-trans-2-Methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide was made following general procedure A, substituting pyrimidine-5-carbonyl chloride for 4-trifluoromethyl-benzoyl chloride. Pyrimidine-5-carbonyl chloride was prepared by reaction of pyrimidine-5-carboxylic acid with oxalyl chloride and dimethylformamide in methylene chloride. The crude 2-methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)ethyl-amide was isolated as a mixture of cis and trans isomers. Purification by silica gel chromatography (2% methanol/methylene chloride) yielded (±)-trans-2-methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide (44%). 1H-NMR (CDCl3) δ: 1.02-1.18 (m, 6H), 1.65-1.75 (m, 1H), 2.50-2.60 (m, 1H), 3.60-3.70 (m, 1H), 3.80 (q, 2H), 4.98-5.10 (m, 1H), 6.40 (d, 1H), 6.70 (d, 1H), 6.90-7.00 (m, 2H), 7.20 (d, 2H), 7.50 (d, 2H), 8.85 (s, 2H), 9.15 (s, 1H). MS m/z: 435/437 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(±)-trans-2-Methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC([N:8]([CH2:30][CH3:31])[C:9]([C@@H:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([C:21]([C:23]3[CH:24]=[N:25][CH:26]=[N:27][CH:28]=3)=[O:22])[C@@H:13]([CH3:29])[CH2:12]2)=[O:10])=CC=1.FC(F)(F)[C:34]1[CH:42]=[CH:41][C:37](C([Cl:40])=O)=[CH:36][CH:35]=1.N1C=C(C(O)=O)C=NC=1.C(Cl)(=O)C([Cl:57])=O>C(Cl)Cl.CN(C)C=O>[N:25]1[CH:24]=[C:23]([C:21]([Cl:40])=[O:22])[CH:28]=[N:27][CH:26]=1.[Cl:57][C:34]1[CH:42]=[CH:41][C:37]([CH2:31][CH2:30][NH:8][C:9]([CH:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]([C:21]([C:23]3[CH:24]=[N:25][CH:26]=[N:27][CH:28]=3)=[O:22])[CH:13]([CH3:29])[CH2:12]2)=[O:10])=[CH:36][CH:35]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC(=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
(±)-trans-2-Methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)N(C(=O)[C@H]1C[C@@H](N(C2=CC=CC=C12)C(=O)C=1C=NC=NC1)C)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)C(=O)Cl
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCNC(=O)C1CC(N(C2=CC=CC=C12)C(=O)C=1C=NC=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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